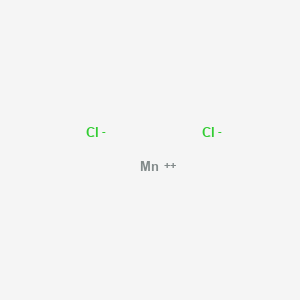
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate, also known as HPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPA is a derivative of pyrrolidinone and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is not fully understood, but it is believed to act through a variety of pathways. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various tissues. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage. In addition, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to have neuroprotective properties, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for research on 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate. One area of interest is the potential use of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its potential interactions with other compounds in complex biological systems.
Méthodes De Synthèse
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate can be synthesized through a variety of methods, including the reaction of p-hydroxyphenylacetic acid with pyrrolidinone in the presence of a catalyst. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidinone and acetic anhydride.
Applications De Recherche Scientifique
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
14053-16-8 |
|---|---|
Nom du produit |
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[4-(2-oxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-11-6-4-10(5-7-11)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 |
Clé InChI |
FPQOGNXITGCHBL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Autres numéros CAS |
14053-16-8 |
Synonymes |
1-(p-Acetyloxyphenyl)-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



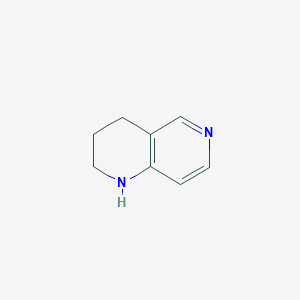
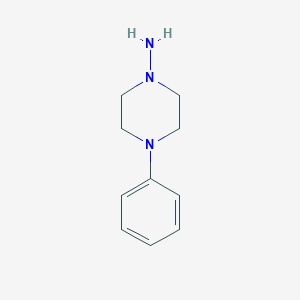
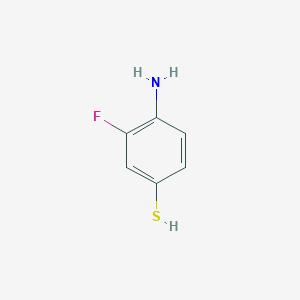
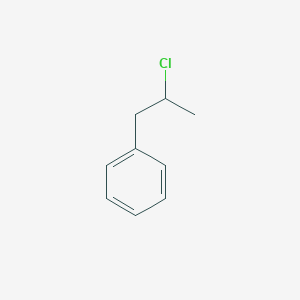
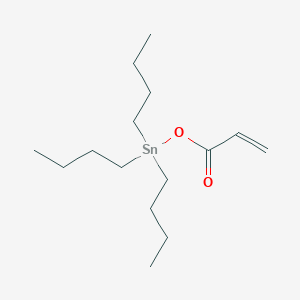
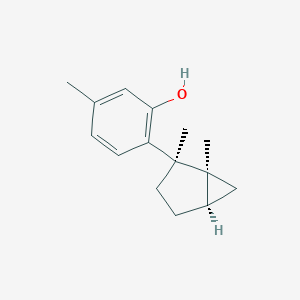
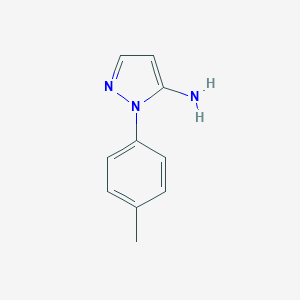
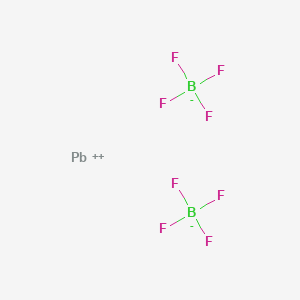
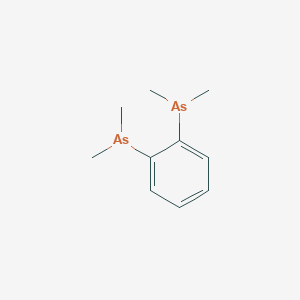

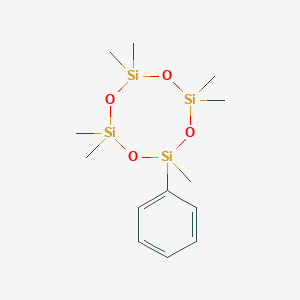
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
